![molecular formula C25H25NO3 B10842774 3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
3-[4-(Benzylmethylamino)butoxy]xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzylmethylamino)butoxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzylmethylamino)butoxy]xanthen-9-one typically involves the following steps:
Formation of the xanthone core: The xanthone core can be synthesized using a classical method involving the condensation of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Introduction of the butoxy group: The butoxy group is introduced through an etherification reaction, where the xanthone core is reacted with 4-bromobutanol in the presence of a base such as potassium carbonate.
Attachment of the benzylmethylamino group: The final step involves the nucleophilic substitution of the butoxy group with benzylmethylamine, typically carried out in the presence of a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(benzylmethylamino)butoxy]xanthen-9-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylmethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylmethylamine in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Compounds with different nucleophilic groups replacing the benzylmethylamino group.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-[4-(benzylmethylamino)butoxy]xanthen-9-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a cholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine.
Pathways Involved: The inhibition of cholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(dimethylamino)butoxy]xanthen-9-one: Similar structure but with a dimethylamino group instead of benzylmethylamino.
3-[4-(ethylamino)butoxy]xanthen-9-one: Contains an ethylamino group instead of benzylmethylamino.
Uniqueness
3-[4-(benzylmethylamino)butoxy]xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzylmethylamino group enhances its enzyme inhibitory activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C25H25NO3 |
---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
3-[4-[benzyl(methyl)amino]butoxy]xanthen-9-one |
InChI |
InChI=1S/C25H25NO3/c1-26(18-19-9-3-2-4-10-19)15-7-8-16-28-20-13-14-22-24(17-20)29-23-12-6-5-11-21(23)25(22)27/h2-6,9-14,17H,7-8,15-16,18H2,1H3 |
InChI-Schlüssel |
VUBALVZUDJIWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.